Trandolapril

Description

Properties

IUPAC Name |

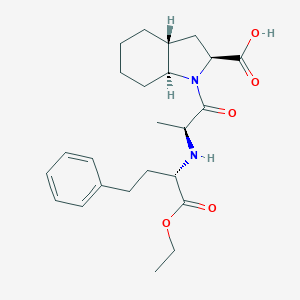

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023692 | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless, crystalline solid | |

CAS No. |

87679-37-6 | |

| Record name | Trandolapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119-123 °C, 125 °C, 119 - 123 °C | |

| Record name | Trandolapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trandolapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trandolapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trandolapril's Mechanism of Action on Tissue Angiotensin-Converting Enzyme: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects primarily through its active diacid metabolite, trandolaprilat (B1681354). A key feature distinguishing this compound is its high lipophilicity, which facilitates significant penetration into tissues and subsequent inhibition of local renin-angiotensin systems (RAS). This guide provides a comprehensive technical overview of the mechanism of action of this compound on tissue ACE, summarizing quantitative data on its inhibitory potency, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The sustained inhibition of tissue ACE by trandolaprilat contributes to its long duration of action and its efficacy in treating hypertension and cardiovascular diseases by mitigating the pathological effects of locally produced angiotensin II.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. While the circulating RAS has been extensively studied, the existence of local, tissue-based RAS in organs such as the heart, kidneys, and vasculature is now well-established.[1] Tissue ACE plays a pivotal role in the local production of angiotensin II, a potent vasoconstrictor and mediator of cellular growth and fibrosis.[1] this compound is a prodrug that is hydrolyzed in the liver to its active metabolite, trandolaprilat, which is approximately eight times more potent as an ACE inhibitor.[2][3] The high lipophilicity of trandolaprilat allows for enhanced tissue penetration, leading to profound and sustained inhibition of tissue ACE.[4][5] This in-depth guide explores the molecular interactions, quantitative inhibitory profile, and downstream signaling consequences of this compound's action on tissue ACE.

Physicochemical Properties and Pharmacokinetics

This compound's efficacy in inhibiting tissue ACE is intrinsically linked to its chemical structure and pharmacokinetic profile.

Lipophilicity

This compound and its active metabolite, trandolaprilat, exhibit high lipophilicity compared to many other ACE inhibitors.[5] This property is crucial for its ability to penetrate cell membranes and access tissue-bound ACE.

| Compound | Log k'w (pH 7.4) |

| Trandolaprilat | 1.487 [5] |

| Enalaprilat (B1671235) | 0.108[5] |

| Log k'w is a measure of lipophilicity determined by reverse-phase high-performance liquid chromatography. |

Pharmacokinetics

Following oral administration, this compound is absorbed and rapidly converted to trandolaprilat.[4]

| Parameter | Value | Reference |

| Peak plasma concentration of trandolaprilat | ~6 hours | [4] |

| Effective plasma half-life of trandolaprilat | ~24 hours | [4] |

In Vitro Inhibition of Tissue ACE

The potency of trandolaprilat against ACE in various tissues has been quantified through in vitro studies, typically by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

| Tissue/Enzyme Source | IC50 of Trandolaprilat (nM) | Reference |

| Aorta (rat) | 1.35 | [5] |

| Purified human renal ACE | 3.2 | [5] |

In comparative studies, trandolaprilat was found to be three- to fivefold more active than enalaprilat in inhibiting ACE in various tissues in vitro.[5]

Ex Vivo and In Vivo Inhibition of Tissue ACE

Animal models have been instrumental in demonstrating the potent and sustained inhibition of tissue ACE by this compound.

Ex Vivo Studies in Spontaneously Hypertensive Rats (SHRs)

Oral administration of this compound to SHRs resulted in a dose-dependent and long-lasting inhibition of ACE activity in various tissues.[5] this compound was found to be 400- to 1,000-fold more active than enalapril (B1671234) in inhibiting tissue ACE ex vivo.[5]

In Vivo Studies in Rats

Oral administration of this compound (0.01 mg/kg and above) in spontaneously hypertensive rats (SHRs) for two weeks resulted in a dose-dependent inhibition of ACE activity in all brain areas assayed, including those protected by the blood-brain barrier.[6] In contrast, enalapril only decreased ACE activity in brain areas not protected by the blood-brain barrier.[6] In rats with chronic heart failure following myocardial infarction, oral treatment with this compound (3 mg/kg/day) attenuated the increase in cardiac ACE activity.[7]

Experimental Protocols

The following sections outline the general methodologies used to assess the interaction of this compound with tissue ACE.

Radioligand Binding Assay for Tissue ACE Inhibition

This assay quantifies the affinity of an inhibitor for ACE by measuring the displacement of a radiolabeled ligand.

Protocol Outline:

-

Tissue Homogenization: Tissues (e.g., lung, heart, kidney) are homogenized in a suitable buffer and centrifuged to obtain a membrane fraction rich in ACE.[8]

-

Incubation: The tissue homogenate is incubated with a radiolabeled ACE inhibitor (e.g., [125I]351A) in the presence of varying concentrations of the unlabeled inhibitor (e.g., trandolaprilat).[8]

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the unlabeled inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Tissue ACE Activity Assay

This assay measures the enzymatic activity of ACE and its inhibition by compounds like trandolaprilat. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL).

Protocol Outline:

-

Tissue Lysate Preparation: Tissues are homogenized in a lysis buffer and centrifuged to obtain a supernatant containing soluble ACE.[1]

-

Enzymatic Reaction: The tissue lysate is incubated with the ACE substrate (e.g., HHL) in the presence or absence of the inhibitor (trandolaprilat) at 37°C.[9]

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid.

-

Product Quantification: The product of the enzymatic reaction (e.g., hippuric acid from HHL) is extracted and quantified, often using high-performance liquid chromatography (HPLC) with UV detection.[9]

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Workflow for Tissue ACE Activity Assay

Downstream Signaling Pathways

The inhibition of tissue ACE by trandolaprilat initiates a cascade of downstream signaling events that contribute to its therapeutic effects.

The Renin-Angiotensin System

The primary consequence of ACE inhibition is the reduced conversion of angiotensin I to angiotensin II. This leads to several downstream effects:

-

Decreased Vasoconstriction: Reduced angiotensin II levels lead to vasodilation and a decrease in blood pressure.[10]

-

Reduced Aldosterone (B195564) Secretion: Lower angiotensin II levels result in decreased aldosterone secretion from the adrenal cortex, leading to reduced sodium and water retention.[2]

-

Inhibition of Cellular Growth and Fibrosis: Angiotensin II is a potent stimulator of cell growth and fibrosis in the heart and blood vessels. By reducing its production, this compound can attenuate and even reverse cardiac and vascular hypertrophy.[11]

Signaling Pathway of the Renin-Angiotensin System and Trandolaprilat Inhibition

The Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin (B550075), a potent vasodilator. Inhibition of ACE by trandolaprilat leads to increased levels of bradykinin, which contributes to the antihypertensive effect through:

-

Stimulation of Nitric Oxide (NO) and Prostaglandins: Bradykinin acts on B2 receptors on endothelial cells, stimulating the release of NO and prostacyclin, which are potent vasodilators.

-

Increased Vascular Permeability: While contributing to vasodilation, this effect can also be associated with the side effect of angioedema.[12]

Signaling Pathway of the Kallikrein-Kinin System and Trandolaprilat's Effect

Conclusion

This compound, through its active metabolite trandolaprilat, is a potent inhibitor of tissue angiotensin-converting enzyme. Its high lipophilicity facilitates extensive tissue penetration, leading to a sustained reduction in local angiotensin II production and an increase in bradykinin levels. These actions at the tissue level are fundamental to its therapeutic efficacy in managing hypertension and mitigating cardiovascular remodeling. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand and leverage the therapeutic potential of tissue ACE inhibition.

References

- 1. assaygenie.com [assaygenie.com]

- 2. drugs.com [drugs.com]

- 3. This compound (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]

- 4. Pharmacologic profile of this compound, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compared properties of this compound, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of chronic treatment with this compound or enalapril on brain ACE activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on cardiac angiotensin I converting enzyme activity in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Update on the use of this compound in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 4 weeks of treatment with this compound on renal hypertension and cardiac and vascular hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Formation and Potent Activity of Trandolaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation and activity of trandolaprilat (B1681354), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. The document details the metabolic conversion process, quantifies its potent inhibitory action on ACE, and outlines the experimental methodologies used to characterize this important therapeutic agent.

Formation of Trandolaprilat: A Prodrug Strategy

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect.[1] This strategy is often employed to improve the oral bioavailability of a drug. The active form, trandolaprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][3][4]

The conversion of this compound to trandolaprilat occurs primarily in the liver.[5][6][7] The process is a hydrolysis reaction, specifically the cleavage of the ethyl ester group from the this compound molecule to form the dicarboxylic acid, trandolaprilat.[2][3][4] This metabolic transformation is mediated by hepatic esterases, with carboxylesterase 1 (CES1) being the key enzyme responsible for this activation.[8][9][10] Genetic variations in the CES1 gene can influence the rate of this conversion, potentially impacting the pharmacokinetic and pharmacodynamic profile of the drug in different individuals.[8][9]

The absolute bioavailability of oral this compound is approximately 10% as the parent drug and 70% as the active metabolite, trandolaprilat.[5][11]

Pharmacological Activity of Trandolaprilat

Trandolaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][5][11] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][11] Angiotensin II also stimulates the secretion of aldosterone (B195564), which leads to sodium and water retention.[2][5]

By inhibiting ACE, trandolaprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion.[2][5] This dual action results in a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5][11] Inhibition of ACE by trandolaprilat leads to an accumulation of bradykinin, which may further contribute to the blood pressure-lowering effect.[5][11] Trandolaprilat is approximately eight times more potent as an ACE inhibitor than its parent compound, this compound.[5][11]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound and trandolaprilat.

Table 1: Pharmacokinetic Parameters of this compound and Trandolaprilat

| Parameter | This compound | Trandolaprilat | Reference(s) |

| Absolute Bioavailability | ~10% | ~70% | [5][11] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 4-10 hours | [5][11] |

| Elimination Half-life (t½) | ~6 hours | ~22.5 hours (effective) | [5][11] |

| Plasma Protein Binding | ~80% | 65-94% (concentration-dependent) | [11] |

Table 2: In Vitro ACE Inhibitory Activity

| Compound | IC50 (nM) | Reference(s) |

| Trandolaprilat | 1.35 - 3.2 | [3] |

| This compound | 2.5 - 15 | [3][9] |

| Enalaprilat | 34 | [3] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of trandolaprilat.

In Vitro Conversion of this compound to Trandolaprilat

Objective: To determine the rate of formation of trandolaprilat from this compound in human liver preparations.

Methodology:

-

Preparation of Human Liver S9 Fractions: Human liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer) and centrifuged at 9000 x g to remove cellular debris. The resulting supernatant is the S9 fraction, which contains cytosolic and microsomal enzymes, including carboxylesterases.[8]

-

Incubation: A reaction mixture is prepared containing the human liver S9 fraction, a specific concentration of this compound, and a buffer solution (e.g., Tris-HCl).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate (this compound) and incubated at 37°C for a specified time. The reaction is then terminated by the addition of a quenching solution, such as acetonitrile, which precipitates the proteins.

-

Sample Analysis: The samples are centrifuged to remove the precipitated proteins, and the supernatant is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the formed trandolaprilat.

-

Data Analysis: The rate of trandolaprilat formation is calculated and typically expressed as picomoles of trandolaprilat formed per minute per milligram of S9 protein (pmol/min/mg protein).[8]

References

- 1. Pharmacologic profile of this compound, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Compared properties of this compound, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A method for estimating the potency of angiotensin-converting enzyme inhibitors in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for estimating the potency of angiotensin-converting enzyme inhibitors in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACE-inhibitory activity assay: IC50 [protocols.io]

- 8. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

The Core Structure-Activity Relationship of Trandolapril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. This compound's efficacy in the management of hypertension and heart failure is intrinsically linked to its molecular structure and its interaction with the ACE active site. This document delves into the critical structural features of this compound and its analogs that govern their ACE inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and its Mechanism of Action

This compound is an ethyl ester prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat (B1681354).[1][2] Trandolaprilat is approximately eight times more active as an ACE inhibitor than its parent compound.[3] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. By inhibiting ACE, trandolaprilat reduces the formation of angiotensin II, leading to vasodilation, decreased aldosterone (B195564) secretion, and a subsequent reduction in blood pressure.[4]

The SAR of this compound, like other dicarboxylate-containing ACE inhibitors, is primarily dictated by three key interactions with the ACE active site:

-

A zinc-binding group: The carboxylate in the N-ring of trandolaprilat chelates the essential zinc ion in the ACE active site.

-

A C-terminal carboxylate mimic: The second carboxyl group on the octahydroindole ring mimics the C-terminal carboxylate of ACE's natural substrates, anchoring the inhibitor to a cationic site in the enzyme's S1' subsite.

-

Hydrophobic interactions: The hydrophobic heterocyclic ring system (the N-ring) and other nonpolar side chains engage in hydrophobic interactions with the S1 and S2' subsites of the enzyme, contributing to binding affinity and potency.[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro ACE inhibitory activity (IC50 values) of trandolaprilat in comparison to other ACE inhibitors and highlight the importance of stereochemistry. Lower IC50 values indicate greater potency.

Table 1: Comparative In Vitro ACE Inhibitory Activity

| Compound | IC50 (nM) | Relative Potency | Lipophilicity (log P) |

| Trandolaprilat | 1.8 | High | 1.02 |

| Enalaprilat | 7.1 | Moderate | -0.36 (as perindoprilat) |

| Lisinopril | 12.0 | Moderate | -1.86 (as captopril) |

| Captopril (B1668294) | 23.0 | Low | -1.86 |

Note: IC50 values can vary depending on the experimental conditions. The data presented is a comparative representation from multiple sources.[1][5]

Table 2: Influence of Stereochemistry on ACE Inhibition of Perindoprilate (a close structural analog)

| Stereoisomer Configuration | In Vitro ACE Inhibition (IC50 range) |

| (S,S,S,S,S) - Perindoprilate | Nanomolar range |

| Other Stereoisomers | ~10x less active to significantly less active |

Data from a study on perindopril (B612348), which has a similar bicyclic ring system, demonstrates the critical role of stereochemistry for potent ACE inhibition.[6][7] The (2S,3aR,7aS) configuration of the octahydroindole-2-carboxylic acid moiety is crucial for the activity of this compound.[8]

Core Structural Modifications and SAR Insights

The N-Ring: Octahydroindole-2-carboxylic Acid

The bicyclic octahydroindole-2-carboxylic acid moiety is a critical determinant of this compound's high potency and long duration of action.

-

Ring Size and Rigidity: The fused ring system provides a rigid scaffold that optimally positions the key binding groups for interaction with the ACE active site. Modifications to this ring system, such as altering the ring size or conformation, can significantly impact potency.

-

Hydrophobicity: The hydrophobic nature of the octahydroindole ring contributes to the overall lipophilicity of trandolaprilat, which is higher than that of many other ACE inhibitors.[1][5] This increased lipophilicity is thought to enhance tissue penetration and contribute to its prolonged duration of action.[2][9]

-

Stereochemistry: As highlighted in Table 2, the specific stereochemistry at the three chiral centers of the octahydroindole ring is paramount for potent ACE inhibition. The (2S,3aR,7aS) configuration is the optimal arrangement for fitting into the enzyme's active site.[8][10]

The Ester Prodrug Moiety

This compound is administered as an ethyl ester prodrug to increase its oral bioavailability.

-

Ester Group: The ethyl ester is readily hydrolyzed in vivo to the active carboxylic acid (trandolaprilat). The nature of the ester group can influence the rate of hydrolysis and, consequently, the pharmacokinetic profile of the drug. Studies on other ACE inhibitor prodrugs have shown that varying the ester group (e.g., methyl, propyl) can modulate the rate of activation.

-

Lipophilicity: The ester group also contributes to the overall lipophilicity of the prodrug, facilitating its absorption from the gastrointestinal tract.

The N-Alanyl-Phenylpropyl Side Chain

This side chain is responsible for key interactions with the S1 and S2' subsites of the ACE active site.

-

Carboxylate Group: The terminal carboxylate formed upon hydrolysis is essential for chelating the zinc ion in the active site.

-

Phenylpropyl Group: The phenylethyl group fits into the hydrophobic S1 pocket of the enzyme. The length and nature of this alkyl chain are optimized for this interaction.

-

Alanine (B10760859) Residue: The methyl group of the alanine residue occupies the S2' subsite. The (S) configuration of this amino acid is crucial for optimal binding.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves the coupling of two key intermediates: the appropriate stereoisomer of octahydroindole-2-carboxylic acid and N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

This key intermediate can be synthesized via several routes, often involving stereoselective reduction or resolution of racemic mixtures.[8][11] A general approach involves the hydrogenation of a suitable precursor followed by chiral resolution.

The protected octahydroindole-2-carboxylic acid is coupled with the N-substituted alanine derivative using standard peptide coupling reagents. Subsequent deprotection yields the final this compound analog.[3]

Caption: General synthetic workflow for this compound analogs.

In Vitro ACE Inhibition Assay (HPLC-Based)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of this compound analogs using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

This compound analog (test compound)

-

Captopril (positive control)

-

Borate (B1201080) buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of the this compound analog and captopril in borate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, pre-incubate 20 µL of the test compound or control solution with 20 µL of the ACE solution at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Filter the reaction mixture through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject 20 µL of the sample onto the C18 column.

-

Elute the hippuric acid (product) and HHL (substrate) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

-

Monitor the elution at 228 nm.

-

-

Data Analysis:

-

Quantify the peak area of the hippuric acid.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension used to evaluate the in vivo efficacy of antihypertensive agents.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.

-

Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

Procedure:

-

Acclimatization and Baseline Measurements:

-

Acclimatize the rats to the housing conditions and blood pressure measurement procedures for at least one week.

-

Record baseline systolic blood pressure (SBP) and heart rate (HR) for several days before the start of treatment using the tail-cuff method.

-

-

Drug Administration:

-

Divide the SHRs into treatment groups: vehicle control, this compound (e.g., 0.3, 1, 3 mg/kg/day), and positive control (e.g., enalapril).

-

Administer the compounds or vehicle orally by gavage once daily for a specified period (e.g., 2-4 weeks).

-

-

Blood Pressure Monitoring:

-

Measure SBP and HR at regular intervals throughout the study (e.g., weekly).

-

On measurement days, take readings at various time points (e.g., 2, 4, 6, and 24 hours post-dosing) to determine the time course of the antihypertensive effect.

-

-

Data Analysis:

-

Analyze the changes in SBP and HR over time between the different treatment groups.

-

Compare the antihypertensive efficacy of the this compound analogs to the vehicle and positive control.

-

Caption: Workflow for in vivo antihypertensive testing in SHR.

Signaling Pathways

This compound's therapeutic effects are a direct consequence of its ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the central role of ACE in this pathway and the point of inhibition by trandolaprilat.

Caption: The RAAS and the site of action of trandolaprilat.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design in the field of ACE inhibitors. The high potency and long duration of action of this compound are attributed to the optimal stereochemistry and hydrophobicity of its bicyclic octahydroindole-2-carboxylic acid moiety, combined with the efficient interactions of its side chain with the active site of the angiotensin-converting enzyme. Further research into novel analogs with modifications to the N-ring and ester prodrug could lead to the development of ACE inhibitors with improved pharmacokinetic profiles and enhanced tissue penetration. This guide provides a foundational understanding of the key SAR principles and experimental methodologies essential for researchers and professionals working in the field of cardiovascular drug discovery.

References

- 1. [Comparative lipophilia of this compound and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of this compound, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2007003947A2 - Process for the synthesis of the ace inhibitor this compound - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. [Comparative lipophilia of this compound and other converting enzyme inhibitors]. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. data.epo.org [data.epo.org]

The Pharmacokinetic Profile of Trandolapril: A Prodrug Approach to Angiotensin-Converting Enzyme Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of trandolapril, an ethyl ester prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat (B1681354). This compound is indicated for the treatment of hypertension, heart failure after myocardial infarction, and renal dysfunction. Its design as a prodrug enhances its oral absorption, after which it is metabolically activated to its pharmacologically active form.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound undergoes significant first-pass metabolism, which is central to its pharmacokinetic profile and therapeutic action.

Absorption and Bioavailability

Following oral administration, approximately 40-60% of the this compound dose is absorbed. However, due to extensive first-pass metabolism in the liver, the absolute bioavailability of the parent compound, this compound, is low, estimated to be around 10%. Conversely, the bioavailability of the active metabolite, trandolaprilat, is approximately 70%.[1]

The presence of food in the gastrointestinal tract slows the rate of this compound absorption but does not significantly impact the area under the curve (AUC) or the maximum concentration (Cmax) of trandolaprilat.[1]

Distribution

This compound has a volume of distribution of about 18 liters.[1] Both this compound and trandolaprilat are bound to plasma proteins. The serum protein binding of this compound is approximately 80% and is independent of its concentration. Trandolaprilat exhibits concentration-dependent protein binding, ranging from 65% at a concentration of 1000 ng/mL to 94% at 0.1 ng/mL, indicating that the binding becomes saturated at higher concentrations.[1]

Metabolism

This compound is a prodrug that is primarily hydrolyzed in the liver by esterases to its active diacid metabolite, trandolaprilat.[2] Trandolaprilat is approximately eight times more potent as an ACE inhibitor than this compound.[1] In addition to trandolaprilat, at least seven other metabolites have been identified, which are mainly glucuronides or products of de-esterification.[1]

Excretion

The elimination of this compound and its metabolites occurs through both renal and fecal routes. Following an oral dose of radiolabeled this compound, approximately 33% of the radioactivity is recovered in the urine and 66% in the feces.[1] The majority of the renally excreted substance is trandolaprilat.

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound and its active metabolite, trandolaprilat, have been characterized in healthy volunteers and specific patient populations. The data presented below is a summary of key findings from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | ~1 hour | [1] |

| Elimination Half-life (t½) | ~6 hours | [1] |

| Volume of Distribution (Vd) | ~18 L | [1] |

| Total Plasma Clearance | ~52 L/hour (after a 2 mg IV dose) | [1] |

| Plasma Protein Binding | ~80% (concentration-independent) | [1] |

Table 2: Pharmacokinetic Parameters of Trandolaprilat in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 4 - 10 hours | [1] |

| Effective Half-life (t½) | 16 - 24 hours | [1] |

| Prolonged Terminal Elimination Phase | Yes | [1] |

| Total Plasma Clearance | ~7 L/hour (after a 2 mg IV dose of this compound) | [1] |

| Renal Clearance | 1 - 4 L/hour (dose-dependent) | [1] |

| Plasma Protein Binding | 65% - 94% (concentration-dependent) | [1] |

Special Populations

Renal Impairment

In individuals with a creatinine (B1669602) clearance below 30 mL/min and in those undergoing hemodialysis, the plasma concentrations of both this compound and trandolaprilat are approximately doubled.[1] Consequently, the renal clearance of trandolaprilat is reduced by about 85%.[1] A reduction in the standard dose is recommended for patients with severe renal impairment.[3]

Hepatic Impairment

Patients with mild to moderate alcoholic cirrhosis exhibit a nine-fold increase in the plasma concentrations of this compound and a two-fold increase in trandolaprilat concentrations compared to healthy individuals.[1] Despite these changes, the inhibition of ACE activity is not significantly affected.[1]

Geriatric Population

Elderly hypertensive patients (> 65 years) show increased plasma concentrations of this compound. However, the plasma concentration of trandolaprilat and the level of ACE inhibition are comparable to those observed in younger hypertensive patients.[4]

Experimental Protocols

This section outlines the general methodologies employed in the clinical and analytical studies that form the basis of our understanding of this compound's pharmacokinetics. It is important to note that specific, detailed internal protocols from pharmaceutical companies or contract research organizations are often proprietary and not publicly available. The following descriptions are synthesized from published literature.

Clinical Pharmacokinetic Study Design

Pharmacokinetic studies of this compound have typically involved single-dose and multiple-dose regimens in healthy volunteers, as well as in special populations. A common design is the randomized, crossover study.

-

Study Population: Healthy male and/or female volunteers, typically within a specific age and body mass index (BMI) range. Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and known allergies to ACE inhibitors.

-

Dosing: Administration of a single oral dose of this compound (e.g., 0.5 mg, 1 mg, 2 mg, 4 mg) or multiple doses over a defined period to assess steady-state kinetics.[4][5]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Urine Collection: In studies assessing renal excretion, urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours) to determine the amount of this compound and trandolaprilat excreted.

-

Pharmacokinetic Analysis: Plasma and urine concentration data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution using non-compartmental analysis.

Bioanalytical Method for Quantification of this compound and Trandolaprilat

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of this compound and trandolaprilat in biological matrices like plasma and urine.[6][7]

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract the analytes from the plasma matrix and to remove interfering substances.[6]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for separation.[7][8]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid solution) is employed.[7][8]

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate charged molecules.[6][8]

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and a corresponding product ion, which provides high selectivity and sensitivity. For example, the [M-H]⁻ ions at m/z 429 for this compound and m/z 401 for trandolaprilat might be monitored.[6]

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of an internal standard (e.g., ramipril) and constructing a calibration curve using standards of known concentrations.[6] The linear dynamic range for this method can be as low as 20 pg/mL.[6]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The pharmacodynamic effect of this compound is assessed by measuring the inhibition of ACE activity in plasma. This is typically done using an in vitro assay.

-

Principle: The assay measures the activity of ACE by monitoring the conversion of a specific substrate to a product. The presence of an ACE inhibitor like trandolaprilat will reduce the rate of this conversion.

-

Substrate: A common substrate is hippuryl-histidyl-leucine (B1329654) (HHL), which is cleaved by ACE to form hippuric acid and histidyl-leucine.

-

Assay Procedure (General):

-

Plasma samples containing trandolaprilat are incubated with a known amount of ACE and the HHL substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, often by the addition of an acid.

-

The amount of hippuric acid produced is quantified.

-

-

Detection: The hippuric acid can be extracted and measured spectrophotometrically or, for higher sensitivity and specificity, quantified using HPLC with UV detection.

-

Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in the presence of the inhibitor to the activity in a control sample without the inhibitor. A single 2-mg dose of this compound has been shown to produce 70 to 85% inhibition of plasma ACE activity at 4 hours.[1]

Visualizations

The following diagrams illustrate key aspects of this compound's pharmacokinetics and mechanism of action.

Caption: Metabolic activation and elimination pathway of the prodrug this compound.

Caption: Mechanism of action of trandolaprilat in the Renin-Angiotensin System.

Caption: General workflow for a this compound pharmacokinetic and pharmacodynamic study.

References

- 1. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the use of this compound in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound after repeated administration of 2 mg to young and elderly patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of this compound and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of this compound, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imsear.searo.who.int [imsear.searo.who.int]

An In-depth Technical Guide on the Binding Affinity of Trandolapril to Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of trandolapril and its active metabolite, trandolaprilat (B1681354), to the angiotensin-converting enzyme (ACE). This document delves into the quantitative binding data, detailed experimental protocols for determining binding affinity, and the underlying signaling pathways.

Introduction

This compound is an ethyl ester prodrug that is hydrolyzed in the liver to its biologically active diacid metabolite, trandolaprilat.[1][2] Trandolaprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The clinical efficacy of this compound in treating hypertension and heart failure is directly attributed to the high binding affinity of trandolaprilat for ACE.[1][3] This high affinity and a corresponding low dissociation rate are the primary reasons for its prolonged duration of action.[3] Trandolaprilat's notable lipophilicity, greater than that of other ACE inhibitors like enalaprilat (B1671235), may also contribute to enhanced tissue penetration and sustained ACE inhibition.[4][5]

Quantitative Binding Data

The binding affinity of this compound and its active metabolite, trandolaprilat, to angiotensin-converting enzyme (ACE) has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor. A lower IC50 value indicates a higher potency. The inhibition constant (Ki) is a more absolute measure of binding affinity for competitive inhibitors.

The following table summarizes the reported IC50 values for this compound and trandolaprilat.

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions/Source |

| This compound | Purified Human Renal ACE | 15 | In vitro measurement[4] |

| Trandolaprilat | Purified Human Renal ACE | 3.2 | In vitro measurement[4] |

| This compound | Aortic ACE | 2.5 | In vitro measurement[4] |

| Trandolaprilat | Aortic ACE | 1.35 | In vitro measurement[4] |

Note: Trandolaprilat is approximately eight times more active as an inhibitor of ACE activity than its prodrug, this compound.[1] In comparative studies, trandolaprilat was found to be three- to fivefold more active than enalaprilat in vitro.[4]

Signaling Pathway

Trandolaprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid and electrolyte balance.[6][7] The diagram below illustrates the key components of the RAAS and the point of inhibition by trandolaprilat.

Experimental Protocols

The determination of the binding affinity of trandolaprilat to ACE is typically performed using an in vitro enzyme inhibition assay. The most common method is the spectrophotometric assay developed by Cushman and Cheung, which utilizes the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).

Principle of the Cushman and Cheung Assay

ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction with ethyl acetate (B1210297). The presence of an ACE inhibitor, such as trandolaprilat, reduces the rate of HHL hydrolysis, leading to a decrease in HA formation.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Trandolaprilat

-

Sodium borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1.0 M

-

Ethyl acetate

-

Spectrophotometer and UV-transparent cuvettes or microplates

Experimental Workflow for Determining IC50 and Ki

The following diagram outlines the typical workflow for determining the IC50 and subsequently the Ki of a competitive inhibitor like trandolaprilat.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of trandolaprilat in a suitable solvent (e.g., deionized water or buffer).

-

Perform serial dilutions of the trandolaprilat stock solution in the sodium borate buffer to obtain a range of inhibitor concentrations.

-

Prepare a working solution of ACE in the sodium borate buffer.

-

Prepare a solution of HHL in the sodium borate buffer.

-

-

Enzyme Inhibition Assay:

-

In a series of test tubes, add a fixed volume of the ACE working solution to each tube.

-

Add an equal volume of each trandolaprilat dilution to the respective tubes. Include a control tube with buffer instead of the inhibitor.

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a fixed volume of the HHL solution to each tube.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding 1.0 M HCl.

-

-

Quantification of Hippuric Acid:

-

Add ethyl acetate to each tube to extract the hippuric acid.

-

Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic layers.

-

Carefully transfer a known volume of the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid residue in a suitable buffer.

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

Data Analysis

-

Calculation of Percent Inhibition: The percent inhibition for each concentration of trandolaprilat is calculated using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100

-

Determination of IC50: Plot the percent inhibition against the logarithm of the trandolaprilat concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.

-

Determination of Ki for Competitive Inhibition: For a competitive inhibitor like trandolaprilat, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where:

-

[S] is the concentration of the substrate (HHL) used in the assay.

-

Km is the Michaelis-Menten constant of ACE for the substrate HHL. The Km value should be determined under the same experimental conditions.

-

Conclusion

This compound, through its active metabolite trandolaprilat, is a highly potent inhibitor of angiotensin-converting enzyme. The quantitative data, particularly the low nanomolar IC50 values, underscore the strong binding affinity of trandolaprilat to ACE. The detailed experimental protocol based on the Cushman and Cheung method provides a robust framework for researchers to accurately determine the binding affinity of trandolaprilat and other ACE inhibitors. Understanding the interaction of trandolaprilat with ACE within the context of the RAAS signaling pathway is fundamental to appreciating its therapeutic mechanism in the management of cardiovascular diseases.

References

- 1. drugs.com [drugs.com]

- 2. This compound | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacologic profile of this compound, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compared properties of this compound, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparative lipophilia of this compound and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Trandolapril's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition characteristics of Trandolapril, focusing on its active metabolite, Trandolaprilat. This compound is a non-sulfhydryl prodrug that undergoes hepatic esterolysis to form its potent diacid metabolite, Trandolaprilat, which is a powerful inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action and Enzymatic Target

This compound's therapeutic effect stems from the competitive inhibition of ACE by its active metabolite, Trandolaprilat.[1] ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Trandolaprilat decreases the formation of Angiotensin II and reduces the breakdown of bradykinin, leading to vasodilation and a reduction in blood pressure. The high affinity and low dissociation rate of Trandolaprilat from ACE contribute to its prolonged duration of action.[3]

Quantitative Analysis of ACE Inhibition

The potency of this compound and its active metabolite, Trandolaprilat, has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against ACE from various sources. While specific kinetic constants such as the inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants are not widely available in the public domain, the IC50 values provide a strong indication of their inhibitory power.

| Inhibitor | Enzyme Source | IC50 (nM) |

| This compound | Purified Human Renal ACE | 15 |

| Trandolaprilat | Purified Human Renal ACE | 3.2 |

| This compound | Aorta | 2.5 |

| Trandolaprilat | Aorta | 1.35 |

This data is compiled from in vitro studies and demonstrates the significantly higher potency of the active metabolite, Trandolaprilat, in inhibiting ACE.

Experimental Protocols

The following protocols describe common in vitro methods for the determination of ACE inhibitory activity. These can be adapted for the characterization of Trandolaprilat.

Spectrophotometric Assay for ACE Inhibition

This method is based on the quantification of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Trandolaprilat

-

Sodium borate (B1201080) buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in sodium borate buffer.

-

Prepare a stock solution of HHL in sodium borate buffer.

-

Prepare serial dilutions of Trandolaprilat in sodium borate buffer.

-

-

Assay Reaction:

-

In a microcentrifuge tube, pre-incubate 20 µL of the Trandolaprilat solution (or buffer for control) with 20 µL of the ACE solution at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid formed. Vortex the mixture vigorously.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of buffer.

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of Trandolaprilat using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Plot the percentage of inhibition against the logarithm of the Trandolaprilat concentration to determine the IC50 value.

-

Fluorometric Assay for ACE Inhibition

This high-throughput method utilizes a fluorogenic substrate that becomes fluorescent upon cleavage by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE)

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

-

Trandolaprilat

-

Assay buffer (e.g., Tris-HCl, pH 8.3)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer.

-

Prepare serial dilutions of Trandolaprilat in the assay buffer.

-

-

Assay Reaction:

-

In the wells of a 96-well black microplate, add 40 µL of the Trandolaprilat solution (or buffer for control) and 40 µL of the ACE solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 160 µL of the substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot) for each Trandolaprilat concentration.

-

Calculate the percentage of ACE inhibition and determine the IC50 value as described in the spectrophotometric assay.

-

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by Trandolaprilat.

Caption: The RAAS pathway and Trandolaprilat's inhibition of ACE.

Prodrug Activation

This diagram illustrates the conversion of the prodrug this compound to its active metabolite, Trandolaprilat.

Caption: Bioactivation of this compound to Trandolaprilat.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

Caption: General workflow for an in vitro ACE inhibition assay.

References

Trandolapril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate effects of trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor, on the renin-angiotensin-aldosterone system (RAAS). This compound's therapeutic efficacy in managing hypertension and heart failure is intrinsically linked to its modulation of this critical physiological pathway. This document provides a comprehensive overview of its mechanism of action, quantitative effects on key RAAS components, and detailed experimental protocols for their measurement.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat (B1681354).[1] Trandolaprilat is a highly potent, non-sulfhydryl ACE inhibitor, approximately eight times more active than its parent compound.[2] ACE, a peptidyl dipeptidase, is a central enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[2]

By competitively inhibiting ACE, trandolaprilat effectively reduces the formation of angiotensin II. This action leads to a cascade of downstream effects that constitute the primary mechanism of this compound's antihypertensive and cardioprotective properties.[2]

Key Consequences of ACE Inhibition by this compound:

-

Reduced Angiotensin II Levels: This is the primary effect, leading to decreased vasoconstriction and consequently, a reduction in blood pressure.

-

Decreased Aldosterone (B195564) Secretion: Angiotensin II is a major stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion. This results in decreased sodium and water retention, contributing to blood pressure reduction and a small increase in serum potassium.[2] In controlled clinical trials, treatment with this compound alone resulted in mean increases in serum potassium of 0.1 mEq/L.[2]

-

Increased Plasma Renin Activity: The reduction in angiotensin II disrupts the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This leads to a compensatory increase in plasma renin activity (PRA).[2]

-

Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Inhibition of this enzyme by this compound leads to increased levels of bradykinin, which may contribute to the therapeutic effects of the drug, although the exact role remains to be fully elucidated.[2]

The following diagram illustrates the mechanism of action of this compound within the RAAS signaling pathway.

References

Beyond ACE: A Technical Guide to the Molecular Targets of Trandolapril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and cardiovascular disease. Its primary mechanism of action, the inhibition of ACE, leads to reduced production of angiotensin II and increased levels of bradykinin (B550075), contributing to vasodilation and a decrease in blood pressure. However, a growing body of evidence suggests that the therapeutic benefits of this compound extend beyond simple ACE inhibition. This technical guide provides an in-depth exploration of the non-ACE molecular targets of this compound, offering insights into its pleiotropic effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and workflows involved.

Key Molecular Targets of this compound Beyond ACE Inhibition

Bradykinin-Kallikrein System and Endothelial Function

This compound's inhibition of ACE, which is identical to kininase II, leads to a significant increase in the bioavailability of bradykinin, a potent vasodilator.[1][2] This accumulation of bradykinin is a central node in many of this compound's non-ACE mediated effects, particularly those related to endothelial function.

Quantitative Effects on Bradykinin and eNOS:

| Parameter | Baseline/Control | This compound Treatment | Fold Change/Percentage Change | Species/Model | Reference |

| Myocardial Bradykinin Content | 31.8 ± 6.1 fmol/gww | 54.8 ± 7.5 fmol/gww | ~1.7-fold increase | Rat | [3] |

| Aortic Endothelium eNOS Expression | 9.0 ± 2.0 mUOD/µg protein | 21.0 ± 2.4 mUOD/µg protein | ~2.3-fold increase | Rat | [3] |

| Aortic Endothelium eNOS Activity | 0.77 ± 0.04 pmol/mg prot/min | 1.29 ± 0.12 pmol/mg prot/min | ~1.7-fold increase | Rat | [3] |

| Cardiac Myocyte eNOS Expression | 11.3 ± 1.5 mUOD/µg protein | 17.0 ± 2.0 mUOD/µg protein | ~1.5-fold increase | Rat | [3] |

| Cardiac Myocyte eNOS Activity | 0.62 ± 0.05 pmol/mg prot/min | 0.80 ± 0.06 pmol/mg prot/min | ~1.3-fold increase | Rat | [3] |

| Potentiation of Bradykinin (ED50) | - | 5.5 ± 0.8 µg/kg (i.v.) | - | Rat | [4] |

Signaling Pathway:

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cardiovascular remodeling. This compound has been shown to inhibit the activity of specific MMPs, an effect that may contribute to its cardioprotective properties.[5]

Quantitative Effects on MMPs:

| Parameter | Control | this compound Treatment | Percentage Inhibition | Species/Model | Reference | | :--- | :--- | :--- | :--- | :--- | | MMP-9 Activity | 100% | 68.5% | 31.5% | Rat (Cerebral Ischemia) |[5] | | MMP-2 Activity | 100% | 53.2% | 46.8% | Rat (Cerebral Ischemia) |[5] |

Fibrinolytic System: Plasminogen Activator Inhibitor-1 (PAI-1)

Transforming Growth Factor-beta (TGF-β) Signaling

TGF-β is a pleiotropic cytokine involved in fibrosis, inflammation, and cellular proliferation. While direct quantitative evidence for this compound's effect on TGF-β is limited, the broader class of ACE inhibitors is known to modulate TGF-β signaling, often attenuating its pro-fibrotic effects. This is an area requiring further specific investigation for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the effects of this compound on its non-ACE molecular targets.

Protocol 1: Quantification of Bradykinin Levels by LC-MS/MS

This protocol outlines the measurement of bradykinin in biological samples, such as plasma or tissue homogenates, following treatment with this compound.

Workflow Diagram:

Detailed Steps:

-

Sample Collection: Collect blood in tubes containing a cocktail of protease inhibitors to prevent bradykinin degradation. For tissue samples, snap-freeze immediately in liquid nitrogen.

-

Homogenization: Homogenize tissue samples in an appropriate buffer containing protease inhibitors.

-

Protein Precipitation: Add two volumes of ice-cold acetonitrile (B52724) to the plasma or tissue homogenate to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-organic solvent and elute the peptides with a high-organic solvent.

-

LC-MS/MS Analysis: Inject the eluted sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a reverse-phase column for peptide separation.

-

Quantification: Monitor specific parent-to-daughter ion transitions for bradykinin and an internal standard. Quantify the amount of bradykinin in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.

Protocol 2: Assessment of eNOS Activity

This protocol describes a method to measure the activity of eNOS in cell lysates or tissue homogenates.

Workflow Diagram:

Detailed Steps:

-

Sample Preparation: Homogenize cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.